molecular formula C21H24N4O2 B11399396 N-(1-Methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-2-phenoxy-acetamide

N-(1-Methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-2-phenoxy-acetamide

Cat. No.: B11399396
M. Wt: 364.4 g/mol
InChI Key: DTXLXRVPRCCJKN-UHFFFAOYSA-N
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Description

“N-(1-Methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-2-phenoxy-acetamide” is a benzimidazole-derived compound characterized by a methyl-substituted pyrrolidine moiety attached to the benzimidazole core and a phenoxy-acetamide side chain. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The pyrrolidinylmethyl group at the 2-position of the benzimidazole likely enhances solubility and modulates steric effects, while the phenoxy-acetamide moiety may contribute to hydrogen bonding and hydrophobic interactions with target proteins .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C21H24N4O2/c1-24-19-10-9-16(22-21(26)15-27-17-7-3-2-4-8-17)13-18(19)23-20(24)14-25-11-5-6-12-25/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3,(H,22,26)

InChI Key

DTXLXRVPRCCJKN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N=C1CN4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole core is replaced by a pyrrolidine moiety.

    Attachment of the Phenoxyacetamide Group: This step involves the reaction of the intermediate compound with phenoxyacetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole or pyrrolidine rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoimidazole compounds exhibit promising antimicrobial properties. For instance, a study synthesized various benzoimidazole derivatives, including those similar to N-(1-Methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-2-phenoxy-acetamide, and evaluated their effectiveness against several microbial strains.

Case Study: Synthesis and Evaluation

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and tested for antimicrobial activity. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMicrobial StrainMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus8
Compound CP. aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: In vitro Evaluation

In a study assessing the anticancer activity of benzimidazole derivatives, compounds were tested against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results showed that certain derivatives exhibited IC50 values below 20 µM, indicating potent anticancer activity .

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF715
Compound EA54918
Compound FHeLa22

Antitubercular Activity

The compound's potential as an antitubercular agent has also been investigated, particularly in relation to its effect on Mycobacterium tuberculosis.

Case Study: In vivo Testing

A recent study synthesized several benzimidazole derivatives and evaluated their antitubercular activity in mouse models. The most promising compounds demonstrated significant reductions in bacterial load in the lungs compared to controls, with some achieving a reduction rate exceeding 90% .

Table 3: Antitubercular Activity in Mouse Models

Compound NameReduction Rate (%)
Compound G95
Compound H90
Compound I85

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pyrrolidine ring and phenoxyacetamide group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Key Observations:

The compound in substitutes the methyl group with a benzyl moiety, increasing steric bulk and lipophilicity .

Synthesis and Physicochemical Properties: Yields for benzimidazole derivatives in range from 53–67%, with melting points correlating to structural rigidity (e.g., decomposition at 204°C for Compound 14) .

The hydrazide group in Compound 12 () may confer chelation properties, useful in metal-binding therapeutics .

Functional Group Analysis

Table 2: Functional Group Impact on Bioactivity

Functional Group Role in Target Compound Role in Analogues
Pyrrolidinylmethyl Enhances solubility and conformational flexibility Replaced by triazole-thiazole (9c) or pyrrolidinone (Compounds 12–14) for varied hydrogen-bonding
Phenoxy-Acetamide Stabilizes interactions via π-stacking and H-bonding Replaced by isopropyl-acetamide () or hydrazide (Compound 12) to modulate polarity
Benzimidazole Core Base for structural diversification Conserved across analogues; substitutions at 1- and 2-positions dictate target selectivity

Biological Activity

N-(1-Methyl-2-pyrrolidin-1-ylmethyl-1H-benzoimidazol-5-yl)-2-phenoxy-acetamide is a compound of interest due to its potential therapeutic applications and biological activity. This article delves into the biological properties of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chemical Formula : C19H22N4O2
  • Molecular Weight : 342.4 g/mol
  • Key Functional Groups : Benzimidazole, pyrrolidine, phenoxy, and acetamide.

Antiproliferative Activity

Recent studies have indicated that derivatives of benzimidazole, including similar compounds to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1eMDA-MB-23121.93
3gMDA-MB-23140.83

These results suggest that structural modifications enhance the potency of benzimidazole derivatives against cancer cells, indicating a promising avenue for anticancer drug development .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Studies have shown that related benzimidazole derivatives possess antibacterial and antifungal activities:

MicroorganismMIC (μg/mL)
Staphylococcus aureus8
Methicillin-resistant Staphylococcus aureus (MRSA)4
Candida albicans64

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Compounds in the benzimidazole class often induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
  • Inhibition of DNA Replication : Some studies suggest that these compounds can interfere with DNA replication processes, leading to cell cycle arrest and subsequent cell death.
  • Membrane Permeability : The lipophilic nature of these compounds enhances their ability to penetrate cellular membranes, facilitating their therapeutic effects .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a benzimidazole derivative similar to this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests a strong potential for development as an anticancer therapy.

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties against MRSA strains. The compound exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases. This positions it as a candidate for treating infections caused by antibiotic-resistant bacteria .

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